

# Spectroscopic Analysis of Methyl 2-amino-4-morpholinobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-amino-4-morpholinobenzoate

Cat. No.: B2470243

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Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for "**Methyl 2-amino-4-morpholinobenzoate**" and its potential isomers did not yield specific datasets in publicly available literature and databases. The chemical name itself can be ambiguous, potentially referring to structures where the morpholine is attached directly to the benzene ring or via a carbonyl group.

This guide, therefore, provides a theoretical framework for the expected spectroscopic characteristics of **Methyl 2-amino-4-morpholinobenzoate**, based on the analysis of its constituent functional groups. This information is intended to assist researchers in the identification and characterization of this compound should it be synthesized.

## Predicted Spectroscopic Data

The structure of **Methyl 2-amino-4-morpholinobenzoate** contains several key functional groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a primary amine (-NH<sub>2</sub>), a morpholine ring, and a methyl ester (-COOCH<sub>3</sub>). The following tables summarize the predicted data for <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data for **Methyl 2-amino-4-morpholinobenzoate**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity
Aromatic-H	6.0 - 7.8	Doublet, Doublet of doublets
-NH <sub>2</sub>	4.0 - 5.5	Broad singlet
Morpholine -CH <sub>2</sub> -N-	3.1 - 3.4	Triplet or Multiplet
Morpholine -CH <sub>2</sub> -O-	3.7 - 4.0	Triplet or Multiplet
Ester -OCH <sub>3</sub>	~3.8	Singlet

Table 2: Predicted <sup>13</sup>C NMR Data for **Methyl 2-amino-4-morpholinobenzoate**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
Carbonyl (C=O)	165 - 175
Aromatic C-NH <sub>2</sub>	145 - 155
Aromatic C-Morpholino	140 - 150
Aromatic C-H	100 - 135
Aromatic C-COOCH <sub>3</sub>	110 - 120
Morpholine -CH <sub>2</sub> -N-	45 - 55
Morpholine -CH <sub>2</sub> -O-	65 - 75
Ester -OCH <sub>3</sub>	50 - 60

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Methyl 2-amino-4-morpholinobenzoate**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Ester)	1700 - 1730	Strong
C=C Stretch (Aromatic)	1550 - 1650	Medium
C-O Stretch (Ester & Ether)	1000 - 1300	Strong
C-N Stretch (Amine & Morpholine)	1250 - 1350	Medium

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Methyl 2-amino-4-morpholinobenzoate**

Analysis	Predicted Value
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	236.27 g/mol
Expected [M] <sup>+</sup> Peak	m/z = 236
Key Fragmentation Pathways	Loss of -OCH <sub>3</sub> (m/z = 205), Loss of -COOCH <sub>3</sub> (m/z = 177), Fragmentation of the morpholine ring.

## General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a synthesized organic compound like **Methyl 2-amino-4-morpholinobenzoate**.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Parameters:** Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **$^{13}\text{C}$  NMR Parameters:** Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) with proton decoupling.

## IR Spectroscopy

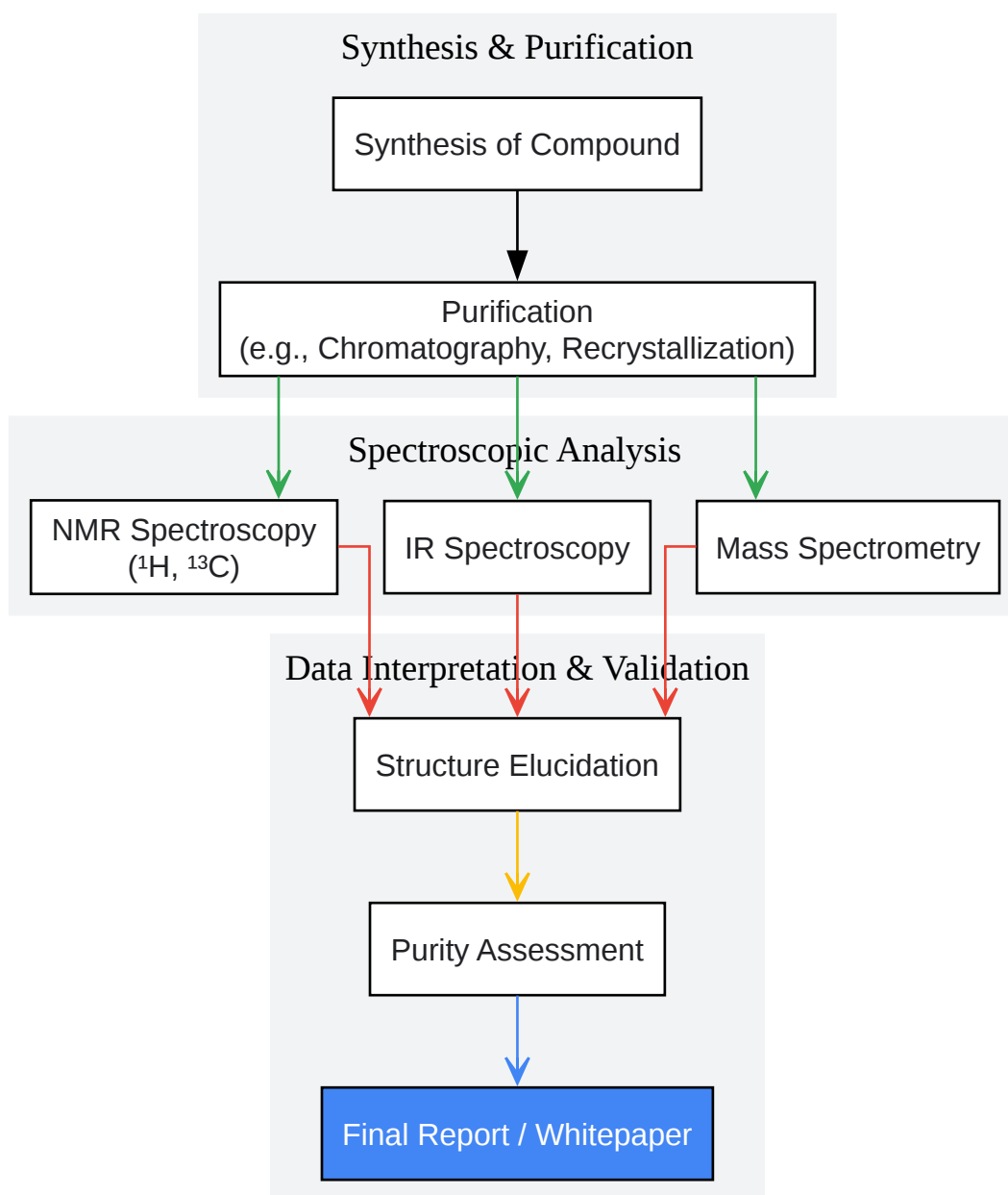
- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Sample Preparation (KBr pellet):** Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- **Data Acquisition:** Record the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ , with a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Data Acquisition (e.g., ESI-MS):** Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. The data is typically acquired in positive ion mode to observe the  $[\text{M}+\text{H}]^+$  ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.



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